6-Ethoxyquinoline-4-carboxylic acid 6-Ethoxyquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 525-39-3
VCID: VC15966687
InChI: InChI=1S/C12H11NO3/c1-2-16-8-3-4-11-10(7-8)9(12(14)15)5-6-13-11/h3-7H,2H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

6-Ethoxyquinoline-4-carboxylic acid

CAS No.: 525-39-3

Cat. No.: VC15966687

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

6-Ethoxyquinoline-4-carboxylic acid - 525-39-3

Specification

CAS No. 525-39-3
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 6-ethoxyquinoline-4-carboxylic acid
Standard InChI InChI=1S/C12H11NO3/c1-2-16-8-3-4-11-10(7-8)9(12(14)15)5-6-13-11/h3-7H,2H2,1H3,(H,14,15)
Standard InChI Key SUCSQKWIHAXNTM-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=CN=C2C=C1)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

6-Ethoxyquinoline-4-carboxylic acid features a quinoline core—a bicyclic structure comprising a benzene ring fused to a pyridine ring. The ethoxy group (–OCH₂CH₃) is substituted at the 6-position, while the carboxylic acid (–COOH) resides at the 4-position (Figure 1) . This arrangement creates distinct electronic and steric effects:

  • Electron-donating ethoxy group: Enhances resonance stabilization of the quinoline ring, influencing reactivity at adjacent positions.

  • Carboxylic acid functionality: Introduces acidity (pKa ≈ 4.2–4.8) and enables hydrogen bonding, critical for interactions with biological targets .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₂H₁₁NO₃
Molecular weight217.22 g/mol
CAS number525-39-3
SMILES notationCCOC₁=CC₂=C(C=C₁)N=C(C=C₂)C(=O)O
Solubility (water)Low (hydrophobic core)

Reactivity and Stability

The compound’s reactivity is governed by its functional groups:

  • Carboxylic acid: Participates in acid-base reactions, esterification, and amide formation. Under basic conditions, deprotonation yields a carboxylate anion, enhancing solubility .

  • Ethoxy group: Susceptible to hydrolysis under acidic or alkaline conditions, forming 6-hydroxyquinoline-4-carboxylic acid .

  • Quinoline ring: Undergoes electrophilic substitution at the 5- and 8-positions due to electron-rich aromatic regions .

Synthesis Methodologies

Doebner-Modified Three-Component Reaction

A scalable synthesis involves a one-pot reaction modeled after the Doebner reaction, utilizing:

  • Aniline derivatives: Electron-deficient anilines (e.g., 6-ethoxyaniline) as nitrogen sources.

  • Aldehydes: Aromatic aldehydes (e.g., benzaldehyde) for quinoline ring formation.

  • Pyruvic acid: Introduces the carboxylic acid group via condensation .

Mechanistic Insights:

  • Imine formation: Aniline and aldehyde condense to form an imine intermediate.

  • Cyclization: Pyruvic acid reacts with the imine, yielding dihydroquinoline.

  • Oxidation: Spontaneous air oxidation or hydrogen transfer converts dihydroquinoline to the aromatic quinoline .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueYield
Temperature65°C72–78%
SolventAcetonitrile/ethanol-
CatalystNone (uncatalyzed)-
Reaction time20–24 hours-

This method achieves gram-scale production (up to 370 g) with minimal byproducts, making it industrially viable .

Pfitzinger Reaction Adaptations

Alternative routes employ the Pfitzinger reaction, where isatin derivatives react with ketones in alkaline conditions to form quinoline-4-carboxylic acids . For 6-ethoxy variants, ethoxy-substituted isatins may serve as precursors, though this approach requires stringent control over oxidation states .

Biological Activities and Applications

Antibacterial Properties

Structural analogs demonstrate broad-spectrum activity against Bacillus subtilis and Escherichia coli. The carboxylic acid group facilitates membrane disruption, while the ethoxy moiety may hinder efflux pump mechanisms . For example, 2,3-diphenyl-6-sulfanilamidoquinoline-4-carboxylic acid inhibited E. coli at MIC values of 12.5 µg/mL .

Drug Discovery Scaffold

The compound’s modular structure allows for derivatization:

  • Amide formation: Coupling with amines produces prodrugs with improved bioavailability.

  • Metal chelation: The quinoline nitrogen and carboxylate enable coordination with transition metals, relevant in anticancer therapies .

Comparative Analysis of Quinoline Carboxylic Acids

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaFunctional GroupsBioactivity
6-Ethoxyquinoline-4-carboxylic acidC₁₂H₁₁NO₃–COOH, –OCH₂CH₃Antibacterial, Antioxidant (predicted)
Quinoline-4-carboxylic acidC₁₀H₇NO₂–COOHAntimalarial
8-Hydroxyquinoline-2-carboxylic acidC₁₀H₇NO₃–COOH, –OHAntifungal

The ethoxy group confers greater lipophilicity compared to hydroxylated analogs, potentially enhancing blood-brain barrier penetration .

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